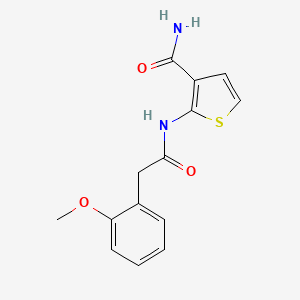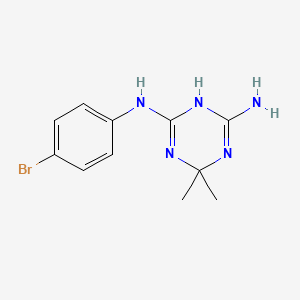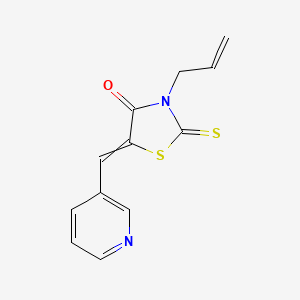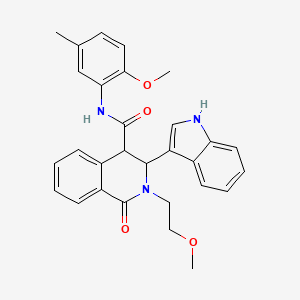![molecular formula C24H25FN6O2 B10805906 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B10805906.png)
2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide is a complex organic compound that features a quinoxaline core, a piperazine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide typically involves multiple steps One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the fluorophenyl group via a palladium-catalyzed cross-coupling reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and fluorophenyl group are particularly important for binding to these targets, while the quinoxaline core can modulate the compound’s overall activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-arylpiperazine derivatives: These compounds share the piperazine ring and can have similar biological activities.
Fluorophenyl-containing compounds: These compounds share the fluorophenyl group and can have similar chemical properties.
Quinoxaline derivatives: These compounds share the quinoxaline core and can have similar applications in medicinal chemistry.
Uniqueness
What sets 2-cyano-2-{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}-N-(2-methoxyethyl)acetamide apart is the combination of these three functional groups, which gives it a unique set of properties and potential applications. The presence of the cyano and methoxyethyl groups further enhances its versatility and reactivity.
Properties
Molecular Formula |
C24H25FN6O2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-cyano-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C24H25FN6O2/c1-33-15-10-27-24(32)19(16-26)22-23(29-21-5-3-2-4-20(21)28-22)31-13-11-30(12-14-31)18-8-6-17(25)7-9-18/h2-9,19H,10-15H2,1H3,(H,27,32) |
InChI Key |
GEYRYXFGXRVKNK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805847.png)


![N-[(2,4-dimethoxyphenyl)methyl]-3-(1H-indol-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B10805880.png)


![2-amino-1-(2,5-dimethoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B10805905.png)
![2-[2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B10805907.png)
![N-[(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B10805913.png)
